4-Chloro-5-nitro-2-(propylthio)pyrimidine
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Overview
Description
4-Chloro-5-nitro-2-(propylthio)pyrimidine is a chemical compound with the molecular formula C₇H₈ClN₃O₂S and a molecular weight of 233.68 g/mol . It is known for its role as an impurity in the drug Ticagrelor, which is a reversible oral P2Y12 receptor antagonist used in the treatment of acute coronary syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-5-nitro-2-(propylthio)pyrimidine involves several steps:
Ring-closure Reaction: 2-nitro-1,3-propanedioic acid alkyl ester reacts with thiourea to generate 5-nitro-2-sulfo-barbituric acid sodium.
Sulfur Alkylation: The resulting compound undergoes sulfur alkylation with halogenopropane to obtain 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.
Chlorination: Finally, chlorination of the intermediate produces this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of alkali metal salts and phase transfer catalysts to optimize yield and purity. The process includes nitration, sulfur alkylation, and chlorination reactions under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-nitro-2-(propylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkali metal salts and phase transfer catalysts.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used in the reaction.
Reduction: The major product is the corresponding amino derivative.
Scientific Research Applications
4-Chloro-5-nitro-2-(propylthio)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-nitro-2-(propylthio)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. In the context of Ticagrelor, it acts as an impurity that may affect the drug’s efficacy and safety . The compound’s effects are mediated through its chemical structure, which allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: A closely related compound with similar chemical properties.
5-Nitro-2-(propylthio)pyrimidine: Another related compound with a different substitution pattern.
Uniqueness
4-Chloro-5-nitro-2-(propylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an impurity in Ticagrelor highlights its importance in pharmaceutical research and quality control .
Properties
CAS No. |
2518331-26-3 |
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Molecular Formula |
C7H8ClN3O2S |
Molecular Weight |
233.68 g/mol |
IUPAC Name |
4-chloro-5-nitro-2-propylsulfanylpyrimidine |
InChI |
InChI=1S/C7H8ClN3O2S/c1-2-3-14-7-9-4-5(11(12)13)6(8)10-7/h4H,2-3H2,1H3 |
InChI Key |
VIHBIGXGQCAIGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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